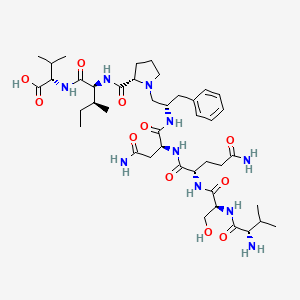

H-Val-Ser-Gln-Asn-Phe-psi(CH2N)-Pro-Ile-Val-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound H-Val-Ser-Gln-Asn-Phe-psi(CH2N)-Pro-Ile-Val-OH is a synthetic peptide analog. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is designed to mimic natural peptides but with modifications that enhance its stability and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Ser-Gln-Asn-Phe-psi(CH2N)-Pro-Ile-Val-OH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide analog may involve automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is commonly used for purification, ensuring the final product is of high purity.

Analyse Chemischer Reaktionen

Types of Reactions

H-Val-Ser-Gln-Asn-Phe-psi(CH2N)-Pro-Ile-Val-OH: can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.

Reduction: This reaction can reduce disulfide bonds within the peptide.

Substitution: This reaction can replace specific amino acids with others to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives with specific protecting groups.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation may result in sulfoxides or sulfonic acids, while reduction may yield free thiols.

Wissenschaftliche Forschungsanwendungen

H-Val-Ser-Gln-Asn-Phe-psi(CH2N)-Pro-Ile-Val-OH: has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor binding.

Industry: Utilized in the development of peptide-based materials and sensors.

Wirkmechanismus

The mechanism of action of H-Val-Ser-Gln-Asn-Phe-psi(CH2N)-Pro-Ile-Val-OH depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The psi(CH2N) modification enhances the peptide’s stability by preventing enzymatic degradation, thereby prolonging its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Val-Ser-Gln-Asn-Phe-Pro-Ile-Val-OH: A similar peptide without the psi(CH2N) modification.

H-Val-Ser-Gln-Asn-Phe-psi(CH2S)-Pro-Ile-Val-OH: A peptide with a different modification at the same position.

Uniqueness

H-Val-Ser-Gln-Asn-Phe-psi(CH2N)-Pro-Ile-Val-OH: is unique due to its psi(CH2N) modification, which enhances its stability and resistance to enzymatic degradation. This makes it particularly valuable in applications where prolonged activity is desired.

Eigenschaften

CAS-Nummer |

124020-61-7 |

|---|---|

Molekularformel |

C42H68N10O11 |

Molekulargewicht |

889.0 g/mol |

IUPAC-Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C42H68N10O11/c1-7-24(6)35(41(61)50-34(23(4)5)42(62)63)51-39(59)30-14-11-17-52(30)20-26(18-25-12-9-8-10-13-25)46-37(57)28(19-32(44)55)48-36(56)27(15-16-31(43)54)47-38(58)29(21-53)49-40(60)33(45)22(2)3/h8-10,12-13,22-24,26-30,33-35,53H,7,11,14-21,45H2,1-6H3,(H2,43,54)(H2,44,55)(H,46,57)(H,47,58)(H,48,56)(H,49,60)(H,50,61)(H,51,59)(H,62,63)/t24-,26-,27-,28-,29-,30-,33-,34-,35-/m0/s1 |

InChI-Schlüssel |

ORXLSWQOYHIVKX-LURVAWHWSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1CC(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

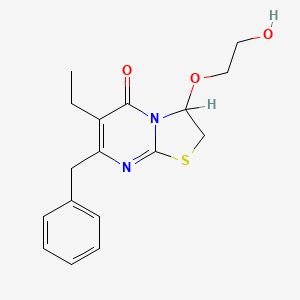

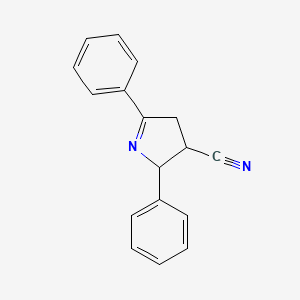

![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)